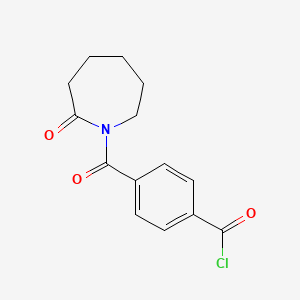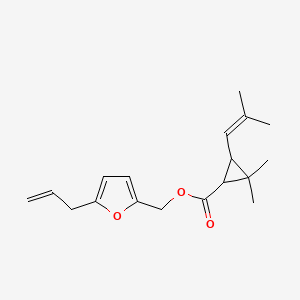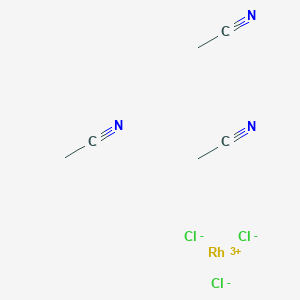
Tris(acetonitrile)trichlororhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(acetonitrile)trichlororhodium is a coordination compound with the molecular formula C6H9Cl3N3Rh. It is a rhodium complex where the central rhodium atom is coordinated to three acetonitrile ligands and three chloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(acetonitrile)trichlororhodium can be synthesized through the reaction of rhodium trichloride with acetonitrile. The reaction typically involves dissolving rhodium trichloride in acetonitrile and allowing the mixture to react under controlled conditions. The resulting product is then purified through crystallization or other suitable methods .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory preparation. Scaling up the process would involve optimizing reaction conditions, such as temperature, pressure, and solvent ratios, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tris(acetonitrile)trichlororhodium undergoes various chemical reactions, including:
Substitution Reactions: The acetonitrile ligands can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The rhodium center can undergo oxidation or reduction, leading to changes in its oxidation state and coordination environment.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., pyridine). These reactions are typically carried out in organic solvents like dichloromethane or toluene.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used to induce changes in the oxidation state of the rhodium center.
Major Products Formed:
Substitution Reactions: The major products are new rhodium complexes with different ligands replacing the acetonitrile molecules.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used, but they generally involve changes in the coordination sphere of the rhodium center.
Scientific Research Applications
Mechanism of Action
The mechanism of action of tris(acetonitrile)trichlororhodium involves its ability to coordinate with various ligands and undergo redox reactions. The rhodium center can interact with molecular targets, such as DNA or proteins, leading to changes in their structure and function. These interactions are mediated by the coordination of the rhodium center with specific functional groups on the target molecules .
Comparison with Similar Compounds
Tris(acetonitrile)tricarbonylchromium(0): This compound has a similar coordination environment but with chromium as the central metal and carbonyl ligands instead of chloride ions.
Tris(acetonitrile)trichlorocobalt(III): Similar to tris(acetonitrile)trichlororhodium, but with cobalt as the central metal.
Uniqueness: this compound is unique due to the specific properties imparted by the rhodium center, such as its redox behavior and catalytic activity. These properties make it particularly valuable in applications requiring efficient and selective catalysis .
Properties
CAS No. |
21712-45-8 |
|---|---|
Molecular Formula |
C6H9Cl3N3Rh |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
acetonitrile;rhodium(3+);trichloride |
InChI |
InChI=1S/3C2H3N.3ClH.Rh/c3*1-2-3;;;;/h3*1H3;3*1H;/q;;;;;;+3/p-3 |
InChI Key |
VNJKISJBEXQYEV-UHFFFAOYSA-K |
Canonical SMILES |
CC#N.CC#N.CC#N.[Cl-].[Cl-].[Cl-].[Rh+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~,N~2~-Di(propan-2-yl)bicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B14168402.png)
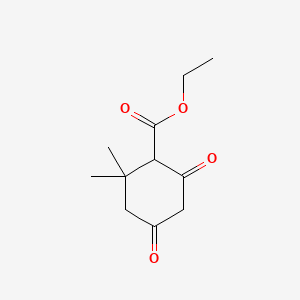
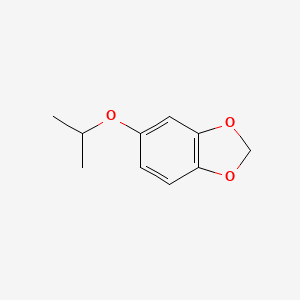
![6-Hydrazinyl-3-(pentafluoroethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14168414.png)

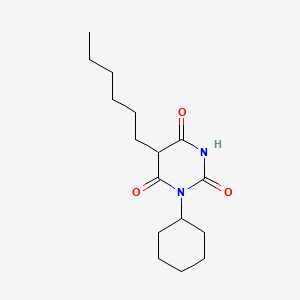
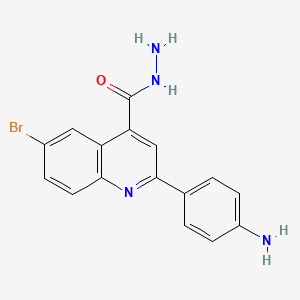
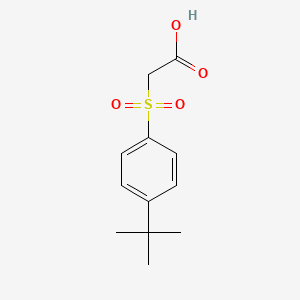
![1-methoxy-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-yl]propan-2-ol](/img/structure/B14168448.png)
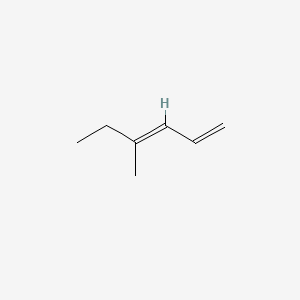
![9-Borabicyclo[3.3.1]nonane, 9-(1-methylpropyl)-](/img/structure/B14168460.png)
